molecular formula C6H9Cl2N3 B12635806 (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride CAS No. 1196152-23-4

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12635806
CAS No.: 1196152-23-4
M. Wt: 194.06 g/mol
InChI Key: VOBMHUFWHWKMFP-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 6, and a methanamine group at position 2, forming a hydrochloride salt. This article compares these analogs to infer key characteristics of the target molecule.

Properties

CAS No.

1196152-23-4

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c1-4-2-5(7)10-6(3-8)9-4;/h2H,3,8H2,1H3;1H

InChI Key

VOBMHUFWHWKMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Value
Temperature 25°C to 100°C
Reaction Time 4 to 5 hours
Organic Base Ratio 0.5 to 1 part

Workup and Purification

After the chlorination reaction, the workup involves:

  • Quenching the reaction by adding water and stirring for about an hour.
  • Extracting the product with an organic solvent (e.g., ethyl acetate).
  • Washing the organic phase with saturated sodium bicarbonate solution to neutralize pH.
  • Drying with anhydrous sodium sulfate and concentrating under reduced pressure.

Final Product Formation

The final step involves recrystallization from n-hexane to obtain pure (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride:

Step Yield (%) Purity (%)
Chlorination Up to 90% >98%
Final Product Approx. 85% >98%

Other methods for synthesizing (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride have been reported, including:

Research indicates that (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride exhibits significant potential as an enzyme inhibitor, making it relevant in drug discovery and development for various diseases, including cancer and infectious diseases.

Biological Activities

Activity Type Potential Applications
Enzyme Inhibition Antimicrobial agents
Anticancer Properties Cancer therapeutics

The preparation of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride involves a multi-step synthesis process that includes chlorination and subsequent reactions with methanamine hydrochloride. The methods discussed provide a solid foundation for further exploration into optimizing yields and purity, as well as investigating its therapeutic applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride exhibits significant enzyme inhibition properties. It interacts with specific biological macromolecules, potentially blocking enzyme activity by binding to either active or allosteric sites. This characteristic makes it a candidate for further exploration in drug development aimed at various diseases, including cancer and infectious diseases.

Antimicrobial and Anticancer Properties

The compound has been investigated for its antimicrobial and anticancer effects. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines, highlighting its potential as a therapeutic agent. Its mechanism of action is believed to involve interference with metabolic pathways essential for pathogen survival or cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Anticancer Research : A study demonstrated that derivatives of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride exhibited potent inhibitory effects on ovarian cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Enzyme Interaction Studies : Research focused on how this compound interacts with enzymes involved in metabolic pathways. The findings indicated that it effectively binds to target enzymes, influencing their activity and providing insights into optimizing its use as an inhibitor .
  • Antimicrobial Activity : Another study highlighted its effectiveness against specific bacterial strains, proposing its use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural analogs differ primarily in their heterocyclic cores, substituents, and amine chain lengths. Below is a comparative analysis:

Compound Name Core Heterocycle Substituents Amine Chain Reference
(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride Pyrimidine 4-Cl, 6-CH₃ Methanamine N/A
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride Thiazole 4-Cl-phenyl Methanamine
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride Pyrimidine 4-CH₃, 6-pyridinyl Ethanamine
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride Triazole 3-cyclopropyl Methanamine

Key Observations :

  • Heterocyclic Core : Pyrimidine (6-membered, two nitrogen atoms) vs. thiazole (5-membered, one sulfur and one nitrogen) vs. triazole (5-membered, three nitrogen atoms). These differences influence electronic properties and binding affinities .
  • Substituents : Chlorine and methyl groups on pyrimidine enhance lipophilicity and steric effects compared to cyclopropyl or phenyl groups in other analogs .
  • Amine Chain : Methanamine (shorter chain) may confer higher solubility in polar solvents compared to ethanamine derivatives .

Physical and Chemical Properties

Available data for analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) CAS RN Source
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 268 690632-35-0
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate C₁₀H₉ClN₂S·HCl·H₂O 279.18 203–204 690632-12-3
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride C₆H₁₁ClN₄ 174.63 Not reported 1820707-11-6

Inferences for Target Compound :

  • Pyrimidine derivatives generally exhibit higher melting points than triazoles due to stronger π-π stacking .
  • The hydrochloride salt enhances water solubility, critical for pharmaceutical formulations .

Comparison :

  • Pyrimidine synthesis often requires controlled halogenation and amination steps, whereas thiazoles rely on sulfur incorporation .

Biological Activity

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure characterized by a chloro group at the 4-position and a methyl group at the 6-position of the pyrimidine ring, along with a methanamine group at the 2-position. This configuration allows for interactions with various biological macromolecules, making it a candidate for further research into its therapeutic applications.

The biological activity of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride primarily involves its role as an enzyme inhibitor . It can bind to active or allosteric sites of enzymes, potentially blocking their activity and influencing metabolic pathways. This property is crucial for its exploration in various therapeutic contexts, including antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride shows promise in several areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit moderate to good antibacterial and antifungal activities. It has been tested against various strains, with some derivatives showing significant efficacy .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression positions it as a potential lead in anticancer drug development. Its structural analogs have shown varying degrees of activity against different cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride and its derivatives:

  • Antimicrobial Activity : A study synthesized multiple derivatives of pyrimidine compounds, including (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride, which were screened for their minimum inhibitory concentration (MIC) against bacterial and fungal strains. Results indicated that certain derivatives exhibited MIC values as low as 50 µg/mL against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in modulating biochemical processes relevant to disease states .
  • Pharmacokinetics : Research on the pharmacokinetic profile of this compound revealed favorable absorption characteristics, making it suitable for oral administration. Studies in animal models showed promising bioavailability and metabolic stability .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds to (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Amino-4-chloro-6-methylpyrimidineC7H8ClN3Contains an amino group instead of methanamineModerate antibacterial activity
4-Chloro-6-methylpyrimidin-2-ylamineC7H8ClNLacks the hydrochloride saltAnticancer properties
(4-Chloro-6-methylpyridin-2-yl)methanamineC7H8ClNContains a pyridine ringPotential enzyme inhibitor

This table illustrates how variations in functional groups can significantly influence the biological activities of these compounds.

Q & A

Q. What are the recommended synthetic routes for (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via chlorination of a methylpyrimidine precursor (e.g., 6-methylpyrimidin-2-ylmethanamine) using phosphoryl chloride (POCl₃), followed by hydrochloride salt formation. Key intermediates should be characterized via:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in pyrimidine ring at δ 8.5–9.0 ppm for H-2 and H-4).
  • HPLC-MS : Monitor reaction progress and assess purity (>95% by area under the curve).
  • Elemental Analysis : Validate stoichiometry (e.g., C:H:N:Cl ratios) .

Q. How should researchers handle hazardous intermediates during synthesis (e.g., chlorinated byproducts)?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) for chlorinating agents like POCl₃.
  • Separate waste streams for halogenated intermediates and dispose via certified hazardous waste contractors.
  • Follow safety protocols outlined in GHS guidelines (e.g., H303/H313/H333 for irritancy risks) .

Q. What analytical techniques are critical for confirming the purity and structure of the compound?

  • Methodological Answer :
Technique Parameters Expected Results
¹H/¹³C NMR DMSO-d₆, 400 MHzPyrimidine ring protons (δ 6.5–9.0 ppm); methyl groups (δ 2.5–3.0 ppm)
HPLC C18 column, 254 nmSingle peak (retention time ~8–10 min)
FT-IR KBr pelletN-H stretch (~3300 cm⁻¹), C-Cl stretch (~750 cm⁻¹)
  • Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]+ = 204.04) .

Advanced Research Questions

Q. How can the crystal structure of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride be determined?

  • Methodological Answer :
  • Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

Grow crystals via slow evaporation in ethanol/water.

Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure using direct methods (SHELXD) and refine anisotropically (R-factor < 0.05).

  • Analyze hydrogen bonding (e.g., N-H···Cl interactions) and packing motifs .

Q. What strategies are effective for studying the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • In vitro assays : Test against target enzymes (e.g., kinases, oxidases) using fluorescence-based or radiometric assays.
  • Example: For LOXL2 inhibition, measure IC₅₀ via a horseradish peroxidase-coupled assay (compare to reference inhibitor IC₅₀ = 126 nM) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. methyl groups) and correlate with activity using regression analysis .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., α7 nicotinic acetylcholine receptor).
  • Validate with molecular dynamics (MD) simulations (GROMACS):

Simulate ligand-receptor complexes for 100 ns.

Calculate binding free energy (MM-PBSA) and hydrogen bond occupancy.

  • Compare with experimental IC₅₀ values to refine models .

Q. What advanced chromatographic methods resolve co-eluting impurities in the compound?

  • Methodological Answer :
  • Use UHPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water).
  • Apply tandem mass spectrometry (MRM mode) to distinguish isobaric impurities (e.g., dechlorinated byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Conduct meta-analysis of literature data (e.g., IC₅₀ values for pyrimidine derivatives in kinase assays).
  • Identify confounding variables:
  • Purity differences (HPLC vs. crude samples).
  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Validate findings using orthogonal assays (e.g., SPR vs. fluorescence) .

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